![molecular formula C15H14Cl2O3 B2967305 {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol CAS No. 872196-89-9](/img/structure/B2967305.png)
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol
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Overview
Description
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol, commonly known as DCM, is a synthetic compound with a variety of uses in scientific research. DCM is a colorless, flammable liquid with a sweet, musty odor. It is widely used as a solvent in chemical laboratories and in the production of pharmaceuticals. DCM is also used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Scientific Research Applications
DCM is used extensively in scientific research. It is a common solvent for many organic reactions and is often used for the extraction and purification of organic compounds. It is also used as a reagent in the synthesis of other compounds, such as polymers and pharmaceuticals. In addition, DCM is used in the analysis of complex mixtures, such as in the analysis of essential oils and natural products.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties . They are able to kill bacteria and viruses associated with mouth and throat infections .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Antiseptics like dichlorobenzyl alcohol generally work by disrupting the cell walls of bacteria and the envelopes of viruses, preventing them from functioning properly .
Result of Action
The result of the compound’s action would depend on its exact mechanism and targets. If it functions similarly to dichlorobenzyl alcohol, it could potentially kill bacteria and viruses, helping to clear up infections .
Advantages and Limitations for Lab Experiments
DCM has a number of advantages for use in laboratory experiments. It is inexpensive, readily available, and has a low boiling point, which makes it ideal for use as a solvent in a variety of reactions. It is also non-toxic and has a low vapor pressure, which makes it safe to use in the laboratory. However, DCM can be highly flammable and explosive, so it must be handled with caution. In addition, long-term exposure to DCM can be harmful, so it must be used with proper safety precautions.
Future Directions
DCM has a variety of potential future applications in scientific research. It could be used to synthesize more complex compounds, such as pharmaceuticals and polymers. It could also be used to develop more efficient and environmentally friendly methods of synthesis. In addition, DCM could be used to analyze complex mixtures, such as essential oils and natural products. Finally, DCM could be used to develop more effective treatments for diseases, such as cancer and neurological disorders.
Synthesis Methods
DCM can be synthesized by a variety of methods. Most commonly, it is produced via the Friedel–Crafts acylation of anisole with 2,4-dichlorobenzoyl chloride, followed by hydrolysis of the resulting acylated product. This method yields a high-purity product with a low level of impurities. Another method of synthesis involves the reaction of anisole with 2,4-dichlorobenzoyl chloride in the presence of an alkali, such as sodium hydroxide, followed by hydrolysis of the resulting acylated product. This method yields a lower-purity product with a higher level of impurities.
properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(16)7-13(11)17/h2-7,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQJDZDLRQKFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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